Cas no 32664-13-4 (2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole)
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole Chemical and Physical Properties
Names and Identifiers
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- Oxazole,2-(2-bromophenyl)-4,5-dihydro-4,4-dimethyl-
- 2-(2-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole
- 2-(2-bromophenyl)-4,5-dihydro-4,4-dimethylOxazole
- 1-bromo-2-(4,4-dimethyl-3,4-dihydrooxazol-2-yl)benzene
- 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline
- 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydr
- 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole
- 2-(2-bromo-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
- 2-(2-bromophenyl)-4,4-dimethyl-5H-oxazole
- 4,4-dimethyl-2-(2-bromophenyl)-1,3-oxazole
- AC1L6BDE
- AC1Q26J7
- NSC151002
- NSC670088
- SureCN6850657
- NSC-151002
- FT-0741955
- DTXSID80186336
- Z1269138974
- AB3190
- AE-477/12710010
- SCHEMBL6850657
- XLCYXINIUJNTPF-UHFFFAOYSA-N
- NSC 151002
- CS-0308516
- 32664-13-4
- AS-44691
- EN300-123096
- 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
- MFCD04108263
- A821361
- AKOS005068042
- A821457
- DA-06876
- 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole
-
- MDL: MFCD04108263
- Inchi: 1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3
- InChI Key: XLCYXINIUJNTPF-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C1=NC(C)(C)CO1
Computed Properties
- Exact Mass: 253.01026
- Monoisotopic Mass: 253.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.6Ų
Experimental Properties
- PSA: 21.59
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B326650-25mg |
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole |
32664-13-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B326650-50mg |
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole |
32664-13-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B326650-250mg |
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole |
32664-13-4 | 250mg |
$ 295.00 | 2022-06-07 | ||
| Ambeed | A126349-1g |
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole |
32664-13-4 | 95% | 1g |
$57.0 | 2025-02-26 | |
| Ambeed | A126349-100mg |
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole |
32664-13-4 | 95% | 100mg |
$14.0 | 2025-02-26 | |
| Ambeed | A126349-250mg |
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole |
32664-13-4 | 95% | 250mg |
$18.0 | 2025-02-26 | |
| Ambeed | A126349-5g |
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole |
32664-13-4 | 95% | 5g |
$284.0 | 2025-02-26 | |
| abcr | AB448737-250 mg |
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole, 95%; . |
32664-13-4 | 95% | 250mg |
€150.40 | 2023-06-15 | |
| abcr | AB448737-1 g |
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole, 95%; . |
32664-13-4 | 95% | 1g |
€287.50 | 2023-06-15 | |
| abcr | AB448737-5 g |
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole, 95%; . |
32664-13-4 | 95% | 5g |
€850.70 | 2023-06-15 |
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole Suppliers
2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole
Research Brief on 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS: 32664-13-4) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS: 32664-13-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, featuring a bromophenyl moiety and an oxazoline ring, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole in the development of kinase inhibitors. The compound's unique structural features, such as the bromine atom and the rigid oxazoline ring, were found to enhance binding affinity to specific kinase targets. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against tyrosine kinases involved in cancer progression, with IC50 values in the nanomolar range. These findings highlight its potential as a scaffold for designing next-generation kinase inhibitors.
Another recent application of 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole was reported in the field of antimicrobial drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters described its use as a precursor for synthesizing novel antibiotics targeting multidrug-resistant bacterial strains. The bromophenyl group was shown to play a critical role in enhancing membrane permeability, while the oxazoline ring contributed to target specificity. This dual functionality makes the compound particularly valuable in addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, advances in the preparation of 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole have been achieved through innovative catalytic methods. A 2023 publication in Organic Letters detailed a palladium-catalyzed cyclization approach that significantly improved the yield and purity of the compound compared to traditional methods. This methodological breakthrough has important implications for scaling up production while maintaining the high purity standards required for pharmaceutical applications.
The pharmacological profile of 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole derivatives has also been investigated in recent preclinical studies. Research published in European Journal of Medicinal Chemistry (2023) demonstrated that certain modifications to the oxazoline ring can dramatically alter the compound's pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration. These structure-activity relationship studies provide valuable insights for medicinal chemists working on CNS-targeted therapeutics.
Looking forward, the versatility of 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole continues to inspire new research directions. Current investigations are exploring its potential in PROTAC (Proteolysis Targeting Chimera) technology, where it could serve as a linker between target-binding and E3 ligase-binding moieties. Additionally, its application in fluorescence labeling for biological imaging is being examined, leveraging the bromine atom for further functionalization. These emerging applications underscore the compound's enduring relevance in cutting-edge pharmaceutical research.
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